molecular formula C17H13F2N3O3 B7637904 N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide

Cat. No.: B7637904
M. Wt: 345.30 g/mol
InChI Key: XKIRDTNXAJQOGF-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the phenyl ring often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction using suitable reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Fluorination of the Phenyl Ring: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)acetamide
  • N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)butanamide
  • N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)pentanamide

Uniqueness

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The propanamide side chain may also confer distinct pharmacokinetic and pharmacodynamic characteristics compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c18-13-6-5-10(9-14(13)19)20-15(23)7-8-22-17(25)12-4-2-1-3-11(12)16(24)21-22/h1-6,9H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRDTNXAJQOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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